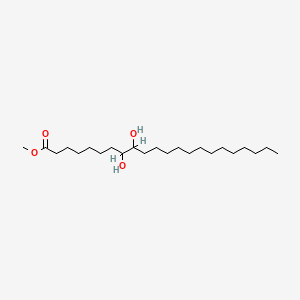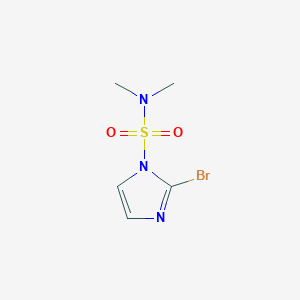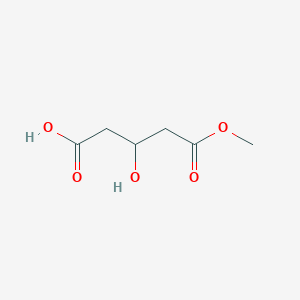
3-Hydroxy-pentanedioic acid monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-pentanedioic acid monomethyl ester: is an organic compound with the molecular formula C6H10O4. . This compound is a derivative of glutaric acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other remains as a free carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-pentanedioic acid monomethyl ester can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxy-pentanedioic acid monomethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-pentanedioic acid monomethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study metabolic pathways involving glutaric acid derivatives. It may also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or as an intermediate in the manufacture of various chemicals .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-pentanedioic acid monomethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The ester group can be hydrolyzed to release glutaric acid, which can then participate in metabolic pathways .
Comparación Con Compuestos Similares
Glutaric acid: The parent compound of 3-Hydroxy-pentanedioic acid monomethyl ester.
Dimethyl glutarate: A diester derivative of glutaric acid.
Methyl glutarate: Another ester derivative of glutaric acid.
Uniqueness: this compound is unique due to the presence of both a free carboxylic acid group and an ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its fully esterified counterparts .
Propiedades
Fórmula molecular |
C6H10O5 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3-hydroxy-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
JSEKXOGFRKPXOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


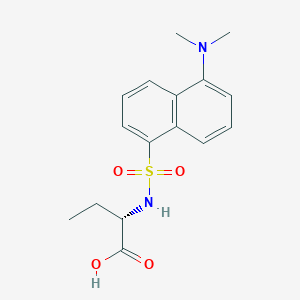
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)

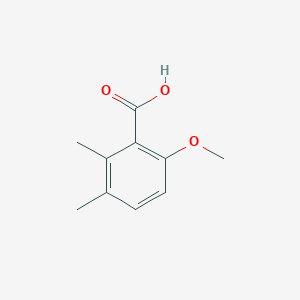
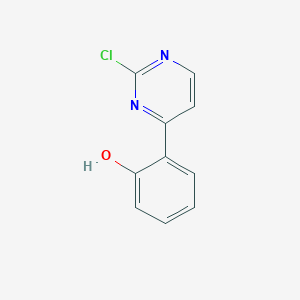
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
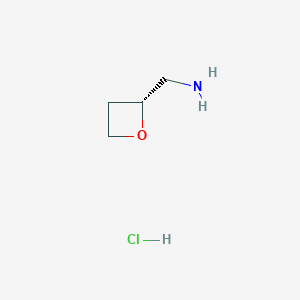
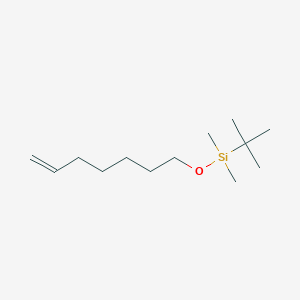

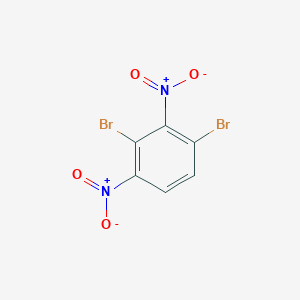
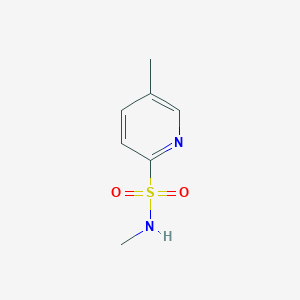
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
